molecular formula C19H22O6 B285881 (4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-naphthalen-1-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-naphthalen-1-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Cat. No.: B285881
M. Wt: 346.4 g/mol
InChI Key: TZRJENHGCGQROP-DUQPFJRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-naphthalen-1-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a complex organic compound with the molecular formula C19H22O6 It is characterized by its unique structure, which includes a naphthyloxy group and a hexahydropyrano[3,2-d][1,3]dioxine ring system

Preparation Methods

The synthesis of (4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-naphthalen-1-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol involves multiple steps, typically starting with the preparation of the naphthyloxy precursor. The synthetic route generally includes:

    Formation of the naphthyloxy intermediate: This step involves the reaction of naphthol with an appropriate alkylating agent under basic conditions to form the naphthyloxy group.

    Cyclization: The naphthyloxy intermediate is then subjected to cyclization reactions to form the hexahydropyrano[3,2-d][1,3]dioxine ring system. This step often requires the use of strong acids or bases as catalysts.

Chemical Reactions Analysis

(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-naphthalen-1-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol undergoes various chemical reactions, including:

Scientific Research Applications

(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-naphthalen-1-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of (4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-naphthalen-1-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar compounds to (4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-naphthalen-1-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol include:

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-naphthalen-1-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C19H22O6/c1-19(2)22-10-14-17(25-19)15(20)16(21)18(24-14)23-13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14-18,20-21H,10H2,1-2H3/t14-,15-,16-,17-,18-/m1/s1

InChI Key

TZRJENHGCGQROP-DUQPFJRNSA-N

SMILES

CC1(OCC2C(O1)C(C(C(O2)OC3=CC=CC4=CC=CC=C43)O)O)C

Isomeric SMILES

CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)OC3=CC=CC4=CC=CC=C43)O)O)C

Canonical SMILES

CC1(OCC2C(O1)C(C(C(O2)OC3=CC=CC4=CC=CC=C43)O)O)C

Origin of Product

United States

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